Cas no 2680606-94-2 (2-Acetamido-4,4-difluoro-3-hydroxy-3-methylbutanoic acid)

2-Acetamido-4,4-difluoro-3-hydroxy-3-methylbutanoic acid is a fluorinated β-hydroxy acid derivative with potential applications in medicinal chemistry and biochemical research. The presence of difluoromethyl and hydroxyl groups at the β-position enhances its stability and reactivity, making it a valuable intermediate for synthesizing fluorinated analogs of bioactive compounds. Its acetamido moiety further expands its utility in peptide and glycoconjugate modifications. The compound's unique stereochemistry and fluorine substitution pattern offer distinct advantages in modulating metabolic stability and binding affinity in drug design. It is particularly relevant for studies involving enzyme inhibition or probing fluorine-specific interactions in biological systems.
2-Acetamido-4,4-difluoro-3-hydroxy-3-methylbutanoic acid structure
2680606-94-2 structure
Product Name:2-Acetamido-4,4-difluoro-3-hydroxy-3-methylbutanoic acid
CAS No:2680606-94-2
MF:C7H11F2NO4
MW:211.16334939003
CID:5646562
PubChem ID:165918238
Update Time:2025-10-29

2-Acetamido-4,4-difluoro-3-hydroxy-3-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-acetamido-4,4-difluoro-3-hydroxy-3-methylbutanoic acid
    • 2680606-94-2
    • EN300-28272900
    • 2-Acetamido-4,4-difluoro-3-hydroxy-3-methylbutanoic acid
    • Inchi: 1S/C7H11F2NO4/c1-3(11)10-4(5(12)13)7(2,14)6(8)9/h4,6,14H,1-2H3,(H,10,11)(H,12,13)
    • InChI Key: MDILBOIQPFVDAW-UHFFFAOYSA-N
    • SMILES: FC(C(C)(C(C(=O)O)NC(C)=O)O)F

Computed Properties

  • Exact Mass: 211.06561416g/mol
  • Monoisotopic Mass: 211.06561416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 86.6Ų

2-Acetamido-4,4-difluoro-3-hydroxy-3-methylbutanoic acid Pricemore >>

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Additional information on 2-Acetamido-4,4-difluoro-3-hydroxy-3-methylbutanoic acid

Recent Advances in the Study of 2-Acetamido-4,4-difluoro-3-hydroxy-3-methylbutanoic Acid (CAS: 2680606-94-2)

The compound 2-Acetamido-4,4-difluoro-3-hydroxy-3-methylbutanoic acid (CAS: 2680606-94-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the synthetic challenges associated with 2-Acetamido-4,4-difluoro-3-hydroxy-3-methylbutanoic acid, particularly in achieving high enantioselectivity and yield. A 2023 publication in the Journal of Medicinal Chemistry reported an optimized synthetic route that utilizes asymmetric catalysis to produce the compound with >95% enantiomeric excess. This advancement is critical for further pharmacological evaluations, as the stereochemistry of the molecule is known to influence its biological activity.

In terms of biological activity, preliminary in vitro studies have demonstrated that 2-Acetamido-4,4-difluoro-3-hydroxy-3-methylbutanoic acid exhibits inhibitory effects on specific enzymes involved in inflammatory pathways. For instance, a study published in Bioorganic & Medicinal Chemistry Letters (2024) identified the compound as a potent inhibitor of interleukin-1β converting enzyme (ICE), with an IC50 value of 0.8 μM. This finding suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and gout.

Further investigations into the pharmacokinetic properties of 2-Acetamido-4,4-difluoro-3-hydroxy-3-methylbutanoic acid have revealed promising results. A recent preclinical study conducted by a leading pharmaceutical company reported favorable oral bioavailability (65%) and a half-life of approximately 6 hours in rodent models. These properties, combined with its low toxicity profile, position the compound as a viable candidate for further drug development.

Despite these encouraging findings, challenges remain in translating 2-Acetamido-4,4-difluoro-3-hydroxy-3-methylbutanoic acid into clinical applications. Issues such as metabolic stability and formulation optimization need to be addressed. Ongoing research is exploring prodrug strategies and novel delivery systems to enhance its therapeutic efficacy. Collaborative efforts between academic institutions and industry partners are expected to accelerate progress in this area.

In conclusion, 2-Acetamido-4,4-difluoro-3-hydroxy-3-methylbutanoic acid represents a promising scaffold for the development of new therapeutic agents. Its unique chemical structure, combined with demonstrated biological activity, makes it a compound of significant interest in medicinal chemistry. Future research should focus on elucidating its mechanism of action in greater detail and advancing it through the drug development pipeline.

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